![molecular formula C10H15N3O B2583343 2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole CAS No. 2138227-50-4](/img/structure/B2583343.png)

2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

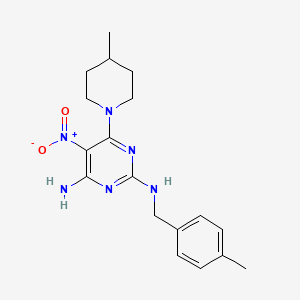

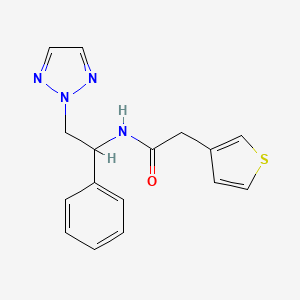

The compound is a derivative of cyclopenta[c]pyrrole, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, contains a cyclopenta[c]pyrrole ring, which is a five-membered ring with one nitrogen atom and a six-membered pyrrole ring fused together .Chemical Reactions Analysis

As a heterocyclic compound, it might undergo reactions typical for pyrroles, which can involve electrophilic substitution at the carbon atoms of the pyrrole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Some general properties of pyrrole derivatives include moderate to high polarity, the ability to form hydrogen bonds, and stability under normal conditions .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Oxadiazole and triazole containing heterocyclic compounds have garnered attention for their diverse biological activities. The synthesis of novel oxadiazolyl pyrrolo triazole diones demonstrates significant anti-protozoal and cytotoxic activities, showcasing the potential of oxadiazole derivatives in therapeutic applications against protozoal infections and cancer (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).

Antibacterial Activity

Oxadiazole thioether derivatives have been designed and synthesized, revealing good antibacterial activities against various pathogens. These compounds, through a detailed bioassay, demonstrated superior inhibitory effects, suggesting their potential as novel antibacterial agents (Song et al., 2017).

Antimycobacterial Agents

Research into pyrrole analogs, including oxadiazoles, has shown promising results against tuberculosis. The antimicrobial and antimycobacterial activities of these compounds, along with their non-cytotoxic concentrations, highlight their potential in treating mycobacterial infections (Joshi et al., 2017).

Anticancer Evaluation

The exploration of 1,3,4-oxadiazoles, thiadiazoles, triazoles, and Mannich bases for their anticancer activity has identified several compounds with significant cytotoxicity against various human cancer cell lines. This research underscores the potential of oxadiazole derivatives in the development of new anticancer drugs (Abdo & Kamel, 2015).

Synthetic Methodologies

Innovations in synthetic methodologies for oxadiazole derivatives have broadened the scope of their applications. For instance, the regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and thiadiazole derivatives showcases advanced techniques in producing diverse heterocyclic compounds that could have various scientific and medicinal applications (Yang et al., 2013).

Eigenschaften

IUPAC Name |

2-[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-7-12-13-9(14-7)10-4-2-3-8(10)5-11-6-10/h8,11H,2-6H2,1H3/t8-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJIYNUXEREVJY-WPRPVWTQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C23CCCC2CNC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(O1)[C@]23CCC[C@H]2CNC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]acetic acid](/img/structure/B2583260.png)

![4-{2-[(4-nitrophenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}benzenecarboxylic acid](/img/structure/B2583264.png)

![1-(2-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2583275.png)

![6-[6-[(2-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2583279.png)

![(4Z)-2-Tert-butyl-4-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2583281.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethylbutanamide](/img/structure/B2583283.png)